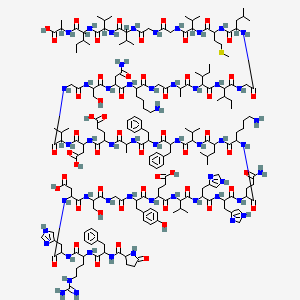

H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH” is a peptide composed of 26 amino acids Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Deprotection: Removing the protecting group from the amino group of the resin-bound amino acid.

Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like N,N’-diisopropylcarbodiimide (DIC) or O-benzotriazole-N,N,N’,N’-tetramethyluronium-hexafluorophosphate (HBTU).

Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, using automated synthesizers and high-throughput techniques to produce peptides in bulk.

Análisis De Reacciones Químicas

Types of Reactions

Peptides can undergo various chemical reactions, including:

Oxidation: Peptides containing sulfur-containing amino acids like cysteine can form disulfide bonds through oxidation.

Reduction: Disulfide bonds can be reduced back to free thiols using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in mild conditions.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of cysteine residues results in the formation of disulfide bonds, while reduction breaks these bonds to yield free thiols.

Aplicaciones Científicas De Investigación

Biological Research

Peptide Synthesis and Modification

The synthesis of this peptide allows for the exploration of structure-function relationships in proteins. The incorporation of non-natural amino acids like those present in this compound can lead to enhanced stability and bioactivity. Research has shown that peptides with specific modifications can exhibit improved pharmacokinetics, making them suitable candidates for drug development .

Role in Disease Mechanisms

Amino acids such as tyrosine and phenylalanine are crucial in the context of diseases like Alzheimer's and cancer. The ability to modify these residues selectively has been shown to enhance our understanding of disease mechanisms and potential therapeutic targets .

Pharmaceutical Applications

Drug Delivery Systems

This compound's structural properties make it a candidate for use in drug delivery systems. Peptides can be engineered to improve the targeting of drugs to specific tissues or cells, thereby enhancing therapeutic efficacy while minimizing side effects .

Vasodilatory Effects

Similar peptides have been noted for their vasodilatory properties, which can be leveraged in developing treatments for cardiovascular diseases. The ability to modulate vascular permeability is particularly significant in conditions where blood flow regulation is critical .

Materials Science

Biomaterials Development

The unique properties of peptides allow them to be used in creating biomaterials for tissue engineering and regenerative medicine. The incorporation of this peptide into scaffolds can enhance cell adhesion and growth, facilitating tissue regeneration .

Surface Functionalization

Peptides can also be utilized for surface modification of materials to improve biocompatibility and functionality. This application is particularly relevant in the development of implants and prosthetics where interaction with biological systems is crucial .

Analytical Techniques

Peptide Mapping and Characterization

In analytical chemistry, this compound can be used as a standard for peptide mapping techniques such as mass spectrometry. Understanding the fragmentation patterns and behavior under various conditions can provide insights into peptide stability and interactions .

Case Studies

Mecanismo De Acción

The mechanism of action of peptides depends on their specific sequence and structure. Generally, peptides exert their effects by binding to specific molecular targets, such as receptors, enzymes, or other proteins. This binding can activate or inhibit biological pathways, leading to various physiological responses. For example, peptides can mimic natural hormones or neurotransmitters, modulating cellular signaling pathways.

Comparación Con Compuestos Similares

Peptides similar to “H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH” include other bioactive peptides with different sequences but similar lengths and functions. Some examples are:

Insulin: A peptide hormone that regulates glucose levels in the blood.

Glucagon: A peptide hormone involved in glucose metabolism.

Oxytocin: A peptide hormone that plays a role in social bonding and reproduction.

Actividad Biológica

The compound H-DL-Pyr-DL-Phe-DL-Arg-DL-His-DL-Asp-DL-Ser-Gly-DL-Tyr-DL-Glu-DL-Val-DL-His-DL-His-DL-Gln-DL-Lys-DL-Leu-DL-Val-DL-Phe-DL-Phe-DL-Ala-DL-Glu-DL-Asp-DL-Val-Gly-DL-Ser-DL-Asn-DL-Lys-Gly-DL-Ala-DL-xiIle-DL-xiIle-Gly-DL-Leu-DL-Met-DL-Val-Gly-Gly-DL-Val-DL-Val-DL-xiIle-DL-Ala-OH is a complex peptide consisting of multiple amino acid residues. This article explores its biological activity, focusing on its potential therapeutic roles, mechanisms of action, and relevant research findings.

Biological Activity Overview

Bioactive peptides, such as the one in focus, have garnered attention due to their diverse physiological effects. They can exhibit various biological activities including antioxidant, antimicrobial, anti-inflammatory, and anticancer properties. The specific sequence and composition of amino acids in a peptide significantly influence its biological functions.

Key Biological Activities

- Antioxidant Activity :

- Antimicrobial Properties :

- Anti-inflammatory Effects :

- Anticancer Potential :

Case Studies

- Peptide with Antioxidative Properties :

- Antimicrobial Peptide Study :

- Anticancer Activity :

Data Tables

The mechanisms underlying the biological activities of peptides are multifaceted and often involve interactions with cellular receptors or enzymes:

- Receptor Binding : Many bioactive peptides exert their effects by binding to specific receptors on cell membranes, triggering intracellular signaling cascades.

- Enzyme Inhibition : Peptides can act as inhibitors for various enzymes involved in metabolic pathways, affecting processes like inflammation and cell growth.

- Membrane Interaction : The amphipathic nature of some peptides allows them to integrate into lipid membranes, leading to membrane disruption and subsequent cell death in pathogens.

Propiedades

IUPAC Name |

4-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-carbamimidamido-2-[[2-[(5-oxopyrrolidine-2-carbonyl)amino]-3-phenylpropanoyl]amino]pentanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-5-[[1-[[1-[[2-[[1-[[4-amino-1-[[6-amino-1-[[2-[[1-[[1-[[1-[[2-[[1-[[1-[[1-[[2-[[2-[[1-[[1-[[1-(1-carboxyethylamino)-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C196H299N53O55S/c1-27-104(20)159(188(296)212-89-146(259)220-126(70-96(4)5)174(282)229-125(65-69-305-26)172(280)242-153(98(8)9)186(294)210-85-143(256)207-86-148(261)241-155(100(12)13)191(299)246-158(103(18)19)192(300)249-160(105(21)28-2)193(301)218-109(25)195(303)304)248-194(302)161(106(22)29-3)247-163(271)107(23)216-144(257)87-208-164(272)118(50-39-41-66-197)224-181(289)135(79-141(200)254)235-185(293)139(92-251)222-147(260)90-211-187(295)154(99(10)11)243-184(292)137(81-152(268)269)236-170(278)123(59-63-149(262)263)223-162(270)108(24)217-173(281)129(72-110-44-33-30-34-45-110)232-177(285)131(74-112-48-37-32-38-49-112)238-189(297)157(102(16)17)245-183(291)127(71-97(6)7)230-166(274)119(51-40-42-67-198)225-169(277)122(57-61-140(199)253)227-178(286)132(76-114-82-203-93-213-114)234-180(288)134(78-116-84-205-95-215-116)239-190(298)156(101(14)15)244-171(279)124(60-64-150(264)265)228-175(283)128(75-113-53-55-117(252)56-54-113)221-145(258)88-209-165(273)138(91-250)240-182(290)136(80-151(266)267)237-179(287)133(77-115-83-204-94-214-115)233-167(275)120(52-43-68-206-196(201)202)226-176(284)130(73-111-46-35-31-36-47-111)231-168(276)121-58-62-142(255)219-121/h30-38,44-49,53-56,82-84,93-109,118-139,153-161,250-252H,27-29,39-43,50-52,57-81,85-92,197-198H2,1-26H3,(H2,199,253)(H2,200,254)(H,203,213)(H,204,214)(H,205,215)(H,207,256)(H,208,272)(H,209,273)(H,210,294)(H,211,295)(H,212,296)(H,216,257)(H,217,281)(H,218,301)(H,219,255)(H,220,259)(H,221,258)(H,222,260)(H,223,270)(H,224,289)(H,225,277)(H,226,284)(H,227,286)(H,228,283)(H,229,282)(H,230,274)(H,231,276)(H,232,285)(H,233,275)(H,234,288)(H,235,293)(H,236,278)(H,237,287)(H,238,297)(H,239,298)(H,240,290)(H,241,261)(H,242,280)(H,243,292)(H,244,279)(H,245,291)(H,246,299)(H,247,271)(H,248,302)(H,249,300)(H,262,263)(H,264,265)(H,266,267)(H,268,269)(H,303,304)(H4,201,202,206) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGOBZCKPDJHJMH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CNC=N3)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)CNC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC6=CNC=N6)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C8CCC(=O)N8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C196H299N53O55S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4310 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.